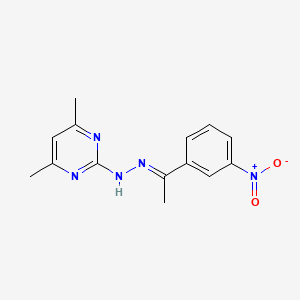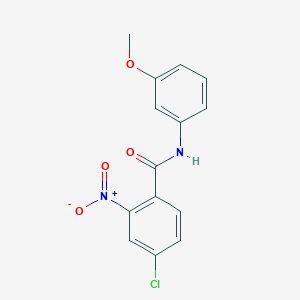
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, commonly known as DOB, is a powerful psychedelic drug that belongs to the amphetamine family. DOB is known for its potent hallucinogenic effects and is often used in scientific research to study the mechanisms of action of hallucinogens.
Mechanism of Action
DOB is a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT2A receptor is thought to be responsible for the hallucinogenic effects of DOB and other psychedelic drugs. The exact mechanism of action of DOB is not fully understood, but it is believed to involve the modulation of neural activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects:
DOB produces a wide range of biochemical and physiological effects in the body. It increases the release of serotonin and other neurotransmitters in the brain, leading to altered perception, mood, and thought processes. DOB also increases heart rate and blood pressure, and can cause nausea, vomiting, and other physical symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using DOB in scientific research is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, DOB is also highly toxic and can cause serious health problems if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.
Future Directions
There are many potential future directions for research on DOB and other hallucinogens. One area of interest is the use of these drugs in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of research is the development of new drugs based on the structure of DOB and other hallucinogens, which may have therapeutic benefits without the side effects of the original compounds. Finally, research on the long-term effects of hallucinogen use is needed to better understand the risks and benefits of these drugs.
Synthesis Methods
DOB is synthesized by the reaction of 2,5-dimethoxyaniline with nitroethane to produce 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cycloheptanone in the presence of a reducing agent to produce DOB.
Scientific Research Applications
DOB is commonly used in scientific research to study the mechanisms of action of hallucinogens. It is used to investigate the role of serotonin receptors in the brain and their involvement in the psychedelic experience. DOB is also used to study the effects of hallucinogens on brain function and behavior.
properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-15-9-12(14(18(19)20)10-16(15)22-2)11-17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHJWABDOKNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2CCCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354504 |
Source


|
| Record name | AC1LFB7G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine | |
CAS RN |
5549-74-6 |
Source


|
| Record name | AC1LFB7G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)